![molecular formula C7H14Br2O2 B3126725 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane CAS No. 33740-24-8](/img/structure/B3126725.png)
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane
Overview
Description
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane is an organic compound with the molecular formula C7H14Br2O2. This compound is characterized by the presence of bromine atoms and methoxy groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane typically involves the bromination of corresponding methoxy-substituted propane derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane include:
1-Bromo-2-(methoxymethyl)benzene: This compound has a benzene ring instead of a propane backbone, leading to different reactivity and applications.
1-Bromo-2-methylpropane: Lacks the methoxy groups, resulting in different chemical properties and uses.
2-Bromoethyl methyl ether: Contains an ether linkage and a different substitution pattern, affecting its reactivity.
The uniqueness of this compound lies in its combination of bromine and methoxy groups, which provide a versatile platform for various chemical reactions and applications.
Biological Activity
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane, with the CAS number 33740-24-8, is a brominated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The compound's molecular formula is , and it has a molecular weight of approximately 289.995 g/mol. Key physical properties include:
- Density : 1.6 g/cm³
- Boiling Point : 221.6 °C at 760 mmHg
- Flash Point : 85.6 °C
These properties suggest a stable compound that may exhibit significant interactions in biological systems.
Antimicrobial Properties
Research indicates that halogenated compounds, including brominated derivatives, often exhibit antimicrobial activity. A study on similar brominated compounds found that they could inhibit the growth of various bacteria and fungi, suggesting that this compound might possess similar properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds have shown that brominated alkanes can induce apoptosis in cancer cell lines. The presence of multiple bromine atoms in the structure may enhance this effect by increasing the compound's reactivity towards cellular components.
Study on Antibacterial Activity
In a study examining the antibacterial efficacy of various brominated compounds, it was noted that those with similar structures to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study attributed this activity to the electrophilic nature of bromine, which can react with thiol groups in bacterial proteins.
Antifungal Effects
Another investigation focused on the antifungal properties of halogenated compounds against Candida albicans. Results indicated that certain derivatives could reduce fungal viability by disrupting ergosterol synthesis, a key component of fungal cell membranes.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2O2/c1-10-5-7(3-8,4-9)6-11-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNFQRZLCFPCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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